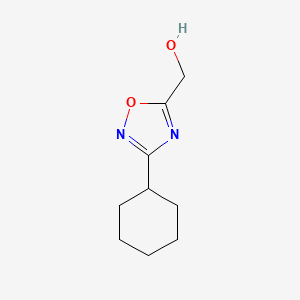
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol is an organic compound with the molecular formula C9H14N2O2. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Vorbereitungsmethoden
The synthesis of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclohexylhydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and microbial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanol can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in pharmaceuticals and agrochemicals.
1,2,3-Oxadiazole: Less stable and often used in theoretical studies.
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H14N2O2/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |
InChI-Schlüssel |
BUPURFUFFWVBIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=NOC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















